

Ibafl oxacin: A Deep Dive into its Chemical Architecture and Synthesis

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Compound of Interest

Compound Name: **Ibafl oxacin**

Cat. No.: **B1662720**

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Introduction

Ibafl oxacin is a synthetic fluoroquinolone antibiotic developed for veterinary use.^{[1][2]} Belonging to the third generation of quinolones, it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its efficacy stems from the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair processes. This technical guide provides a comprehensive overview of the chemical structure of **Ibafl oxacin**, a detailed exploration of its synthesis pathway with experimental protocols, and an illustrative representation of its mechanism of action.

Chemical Structure

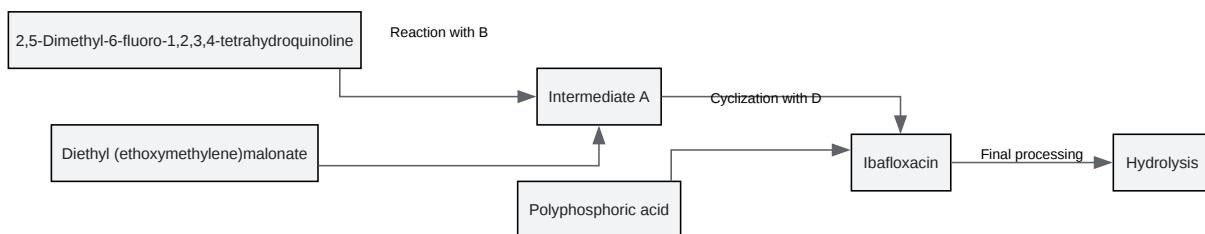
The chemical structure of **Ibafl oxacin** is characterized by a tricyclic core, a feature that distinguishes it from many other fluoroquinolones. Its systematic IUPAC name is 9-Fluoro-6,7-dihydro-5,8-dimethyl-1-oxo-1H,5H-benzo[*ij*]quinolizine-2-carboxylic acid.^[3] The molecule possesses a chiral center at the C5 position, and it is the (S)-enantiomer that is reported to be the more biologically active isomer.^{[4][5]}

Table 1: Chemical and Physical Properties of **Ibafl oxacin**

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₄ FNO ₃	[3]
Molecular Weight	275.27 g/mol	[3]
CAS Number	91618-36-9	[3]
IUPAC Name	9-Fluoro-6,7-dihydro-5,8-dimethyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid	[3]
Appearance	Off-white solid	[3]
Melting Point	269-272 °C	[3]

Synthesis Pathway

The synthesis of **Ibafloxacin** is a multi-step process that begins with the preparation of the key chiral intermediate, (S)-2,5-dimethyl-6-fluoro-1,2,3,4-tetrahydroquinoline. This is followed by the construction of the tricyclic benzo[ij]quinolizine core and subsequent functional group manipulations to yield the final active pharmaceutical ingredient.



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A simplified overview of the **Ibafloxacin** synthesis pathway.

Experimental Protocols

The following protocols are based on established synthetic methodologies for fluoroquinolone antibiotics and the key intermediates of **Ibafoxacin**.

Step 1: Synthesis of Diethyl 2-((6-fluoro-2,5-dimethyl-3,4-dihydroquinolin-1(2H)-yl)methylene)malonate (Intermediate A)

A mixture of (S)-2,5-dimethyl-6-fluoro-1,2,3,4-tetrahydroquinoline and a slight molar excess of diethyl (ethoxymethylene)malonate is heated, typically without a solvent. The reaction proceeds via a nucleophilic substitution of the ethoxy group by the secondary amine of the tetrahydroquinoline.

- Procedure: To 1 mole of (S)-2,5-dimethyl-6-fluoro-1,2,3,4-tetrahydroquinoline is added 1.1 moles of diethyl (ethoxymethylene)malonate. The mixture is heated at 100-120°C for 2-3 hours. The ethanol formed during the reaction is removed by distillation. The resulting crude product is purified by vacuum distillation or crystallization.

Step 2: Cyclization to form the Benzo[ij]quinolizine Core

The intermediate from Step 1 undergoes an intramolecular cyclization reaction, often promoted by a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent. This step forms the characteristic tricyclic ring system of **Ibafoxacin**.

- Procedure: The diethyl malonate derivative (1 mole) is added portion-wise to preheated polyphosphoric acid (10 parts by weight) at 120-140°C with vigorous stirring. The reaction mixture is maintained at this temperature for 1-2 hours. After cooling, the mixture is poured onto crushed ice, and the precipitated solid is collected by filtration, washed with water, and dried.

Step 3: Hydrolysis to Ibafoxacin

The ester group at the 2-position of the tricyclic core is hydrolyzed to the corresponding carboxylic acid to yield **Ibafoxacin**. This is typically achieved by heating with an aqueous solution of a strong acid or base.

- Procedure: The product from the cyclization step is suspended in a mixture of acetic acid and 48% hydrobromic acid. The mixture is heated at reflux for 4-6 hours. Upon cooling, the

product crystallizes. The solid is collected by filtration, washed with water, and then with ethanol to afford **Ibafoxacin**.

Table 2: Summary of Key Reaction Parameters (Illustrative)

Step	Reactants	Reagents/Solvents	Temperature (°C)	Reaction Time (h)	Yield (%)
1	(S)-2,5-dimethyl-6-fluoro-1,2,3,4-tetrahydroquinoline, Diethyl (ethoxymethylene)malonate	None	100-120	2-3	~85
2	Intermediate A	Polyphosphoric acid	120-140	1-2	~70
3	Ethyl ester of Ibafoxacin	Acetic acid, Hydrobromic acid	Reflux	4-6	~90

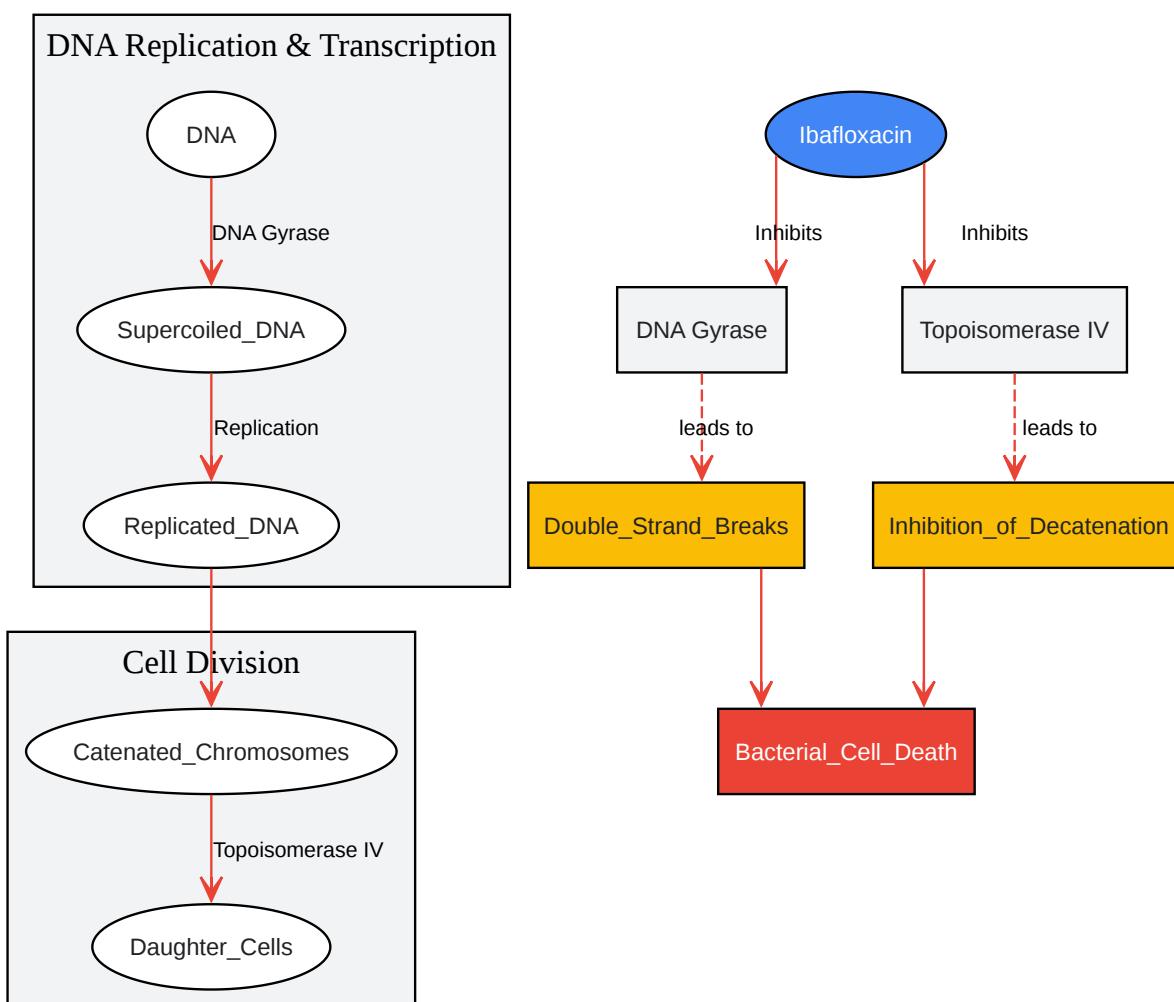
Note: The yields are illustrative and can vary based on the specific reaction conditions and scale.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Ibafoxacin, like other fluoroquinolones, exerts its antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination.

- DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription. **Ibafloxacin** binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks.
- Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by **Ibafloxacin** prevents the separation of the newly synthesized DNA, leading to a halt in cell division.

The dual-targeting mechanism of **Ibafloxacin** contributes to its potent bactericidal activity and can help to mitigate the development of bacterial resistance.



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Conclusion

Ibaflroxacin's unique tricyclic fluoroquinolone structure contributes to its potent antibacterial activity. Its synthesis, while involving multiple steps, relies on well-established chemical transformations. The primary mechanism of action, the dual inhibition of DNA gyrase and topoisomerase IV, provides a robust strategy for combating bacterial infections. This in-depth guide serves as a valuable resource for researchers and professionals in the field of drug development, offering a foundational understanding of the chemical and biological aspects of this important veterinary antibiotic.

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